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Compound of Interest

Compound Name: Abemaciclib-D5

Cat. No.: B13843999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

Abemaciclib-D5, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6)

inhibitor, Abemaciclib. This document is intended for researchers, scientists, and professionals

in drug development who are utilizing Abemaciclib-D5 as an internal standard in analytical

and pharmacokinetic studies.

Core Physical and Chemical Properties
Abemaciclib-D5 is a stable, isotopically labeled version of Abemaciclib, where five hydrogen

atoms have been replaced with deuterium. This labeling provides a distinct mass signature,

making it an ideal internal standard for mass spectrometry-based quantification of Abemaciclib

in biological matrices.
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Property Value

Molecular Formula C27H27D5F2N8

Molecular Weight 511.64 g/mol

CAS Number 1809251-51-1

IUPAC Name

N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-

2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-

1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Appearance Pale yellow solid

Solubility Soluble in DMSO

Experimental Protocols
Synthesis and Purification
The synthesis of Abemaciclib-D5 follows a similar pathway to that of Abemaciclib, with the

introduction of the deuterium label at the ethyl group of the piperazine moiety. A generalized

synthetic scheme involves the coupling of key intermediates.

Synthesis of Abemaciclib Intermediate:

A common route involves the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. For

the D5 analog, a deuterated ethyl source would be utilized in the alkylation of the piperazine

ring.

Final Coupling Reaction:

The deuterated intermediate is then coupled with 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-

isopropyl-2-methyl-1H-benzo[d]imidazole. The reaction is typically carried out in the presence

of a palladium catalyst and a suitable base.

Purification:

Purification of the final product is achieved through techniques such as column

chromatography or recrystallization to ensure high purity. For instance, a common method
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involves dissolving the crude product in a suitable solvent mixture, such as acetone and water,

followed by heating and subsequent cooling to induce crystallization of the purified

Abemaciclib-D5. The purity is then confirmed by High-Performance Liquid Chromatography

(HPLC).

Characterization using Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
Abemaciclib-D5 is primarily used as an internal standard for the quantification of Abemaciclib

in biological samples. The following is a representative protocol for its characterization and use.

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add a known concentration of Abemaciclib-D5 solution (e.g.,

in methanol).

Add 300 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions:

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing

to a high percentage to elute the analyte, followed by re-equilibration.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.
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Tandem Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Abemaciclib: The specific parent and product ion transitions would be optimized for the

instrument.

Abemaciclib-D5: The parent ion will be approximately 5 mass units higher than that of

Abemaciclib, while the product ion may be the same or different depending on the

fragmentation pattern.

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell

exit potential are optimized for maximum signal intensity.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility

of a compound.

Add an excess amount of Abemaciclib-D5 to a vial containing a known volume of the

solvent of interest (e.g., phosphate-buffered saline, pH 7.4).

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

After agitation, allow the undissolved solid to settle.

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove

any undissolved particles.

Analyze the concentration of Abemaciclib-D5 in the filtrate using a validated analytical

method, such as LC-MS/MS.

Signaling Pathway and Experimental Workflow
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Mechanism of Action: Inhibition of the CDK4/6-Rb
Signaling Pathway
Abemaciclib, and by extension its deuterated analog, functions by inhibiting the activity of

cyclin-dependent kinases 4 and 6 (CDK4/6).[1] This inhibition prevents the phosphorylation of

the Retinoblastoma protein (Rb).[1] Unphosphorylated Rb remains bound to the E2F

transcription factor, thereby preventing the transcription of genes required for the transition

from the G1 to the S phase of the cell cycle.[1] This ultimately leads to cell cycle arrest and

inhibition of tumor cell proliferation.[1]
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Abemaciclib inhibits the CDK4/6-Rb signaling pathway, leading to cell cycle arrest.

Experimental Workflow for Quantification of
Abemaciclib using Abemaciclib-D5
The following diagram illustrates a typical workflow for the quantitative analysis of Abemaciclib

in a biological matrix using Abemaciclib-D5 as an internal standard.
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Workflow for the quantification of Abemaciclib using Abemaciclib-D5 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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